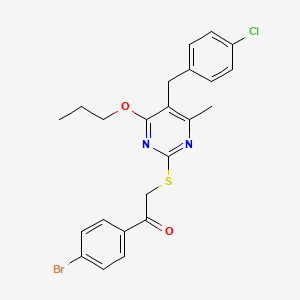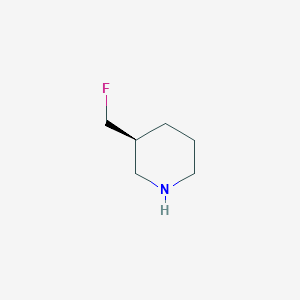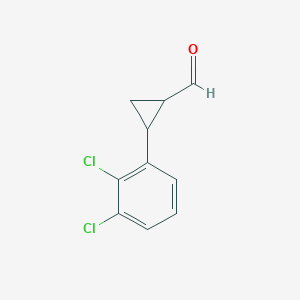
2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline: is a chemical compound with the molecular formula C18H23ClN4 and a molecular weight of 330.86 g/mol . This compound is known for its versatile applications in scientific research and development, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with 4-cyclohexylpiperazine under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 2-position of the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its effects on cellular processes and pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
- 2-Chloro-3-(4-ethylpiperazin-1-yl)quinoxaline
- 2-Chloro-3-(4-phenylpiperazin-1-yl)quinoxaline
Uniqueness: 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline is unique due to the presence of the cyclohexyl group in its structure. This group imparts specific steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit distinct pharmacological and chemical properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C18H23ClN4 |
|---|---|
Poids moléculaire |
330.9 g/mol |
Nom IUPAC |
2-chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C18H23ClN4/c19-17-18(21-16-9-5-4-8-15(16)20-17)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Clé InChI |
QTXUPZVCXXRNBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




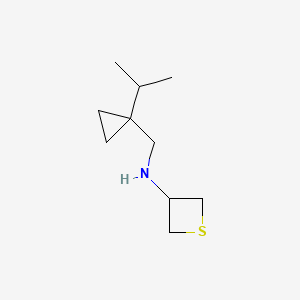
![tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12991460.png)
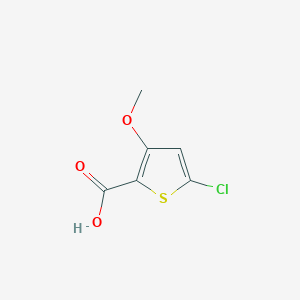
![4-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B12991465.png)
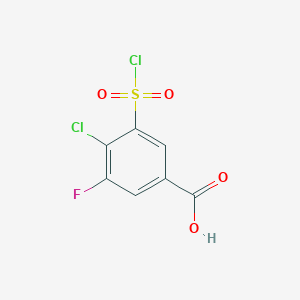
![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12991482.png)

